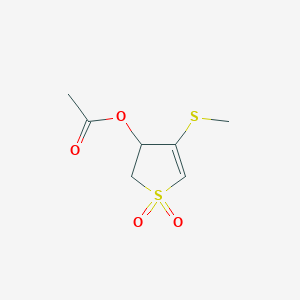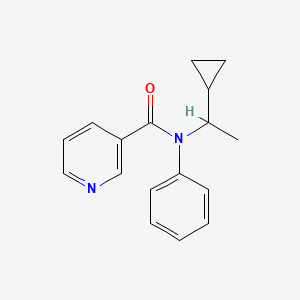
N-(1-cyclopropylethyl)-N-phenylnicotinamide
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-N-phenylnicotinamide, also known as CPPEN, is a chemical compound that has gained attention in the scientific community for its potential use in research. CPPEN belongs to the class of nicotinamide derivatives and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1-cyclopropylethyl)-N-phenylnicotinamide involves its ability to inhibit NAMPT, which is a key enzyme in the NAD+ biosynthesis pathway. By inhibiting NAMPT, N-(1-cyclopropylethyl)-N-phenylnicotinamide leads to a decrease in cellular NAD+ levels, which can have various downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N-phenylnicotinamide has been shown to have various biochemical and physiological effects. One of the main effects is the decrease in cellular NAD+ levels, which can lead to altered cellular metabolism and energy production. Additionally, N-(1-cyclopropylethyl)-N-phenylnicotinamide has been shown to induce cell death in cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyclopropylethyl)-N-phenylnicotinamide in lab experiments is its ability to selectively inhibit NAMPT, which can be useful in studying the role of NAD+ in various biological processes. However, one limitation is that N-(1-cyclopropylethyl)-N-phenylnicotinamide can also inhibit other enzymes in the NAD+ biosynthesis pathway, which can lead to off-target effects.
Orientations Futures
There are several future directions for research involving N-(1-cyclopropylethyl)-N-phenylnicotinamide. One area of research is the development of N-(1-cyclopropylethyl)-N-phenylnicotinamide analogs that have improved selectivity and potency for NAMPT inhibition. Additionally, N-(1-cyclopropylethyl)-N-phenylnicotinamide can be used in combination with other anticancer agents to enhance their efficacy. Finally, further research is needed to fully understand the downstream effects of N-(1-cyclopropylethyl)-N-phenylnicotinamide-induced NAD+ depletion on cellular processes.
Conclusion:
In conclusion, N-(1-cyclopropylethyl)-N-phenylnicotinamide is a chemical compound that has gained attention in the scientific community for its potential use in research. N-(1-cyclopropylethyl)-N-phenylnicotinamide has been shown to have various biochemical and physiological effects, and its ability to selectively inhibit NAMPT makes it a useful tool for studying the role of NAD+ in various biological processes. However, further research is needed to fully understand the potential applications of N-(1-cyclopropylethyl)-N-phenylnicotinamide and its analogs in scientific research.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-N-phenylnicotinamide has been shown to have potential applications in various scientific research areas. One of the main areas of research is the study of nicotinamide adenine dinucleotide (NAD+) metabolism. N-(1-cyclopropylethyl)-N-phenylnicotinamide has been shown to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of NAD+. This inhibition leads to a decrease in cellular NAD+ levels, which can be useful in studying the role of NAD+ in various biological processes.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13(14-9-10-14)19(16-7-3-2-4-8-16)17(20)15-6-5-11-18-12-15/h2-8,11-14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXRUGCXDWKKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B3823061.png)
![methyl (2S*,4R*)-1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3823072.png)
acetic acid](/img/structure/B3823086.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)](/img/structure/B3823087.png)
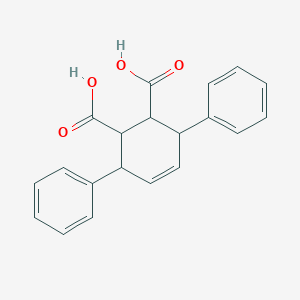
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid](/img/structure/B3823108.png)
![2-[(benzoyloxy)methyl]-5-(1H-[1,2,3]triazolo[4,5-b]phenazin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823119.png)
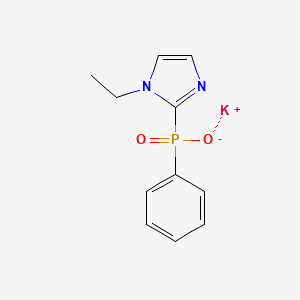
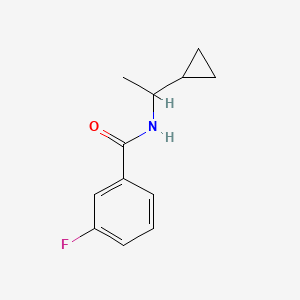
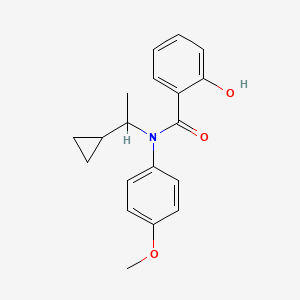

![N,N'-bis[1-(benzylamino)-2,2,2-trichloroethyl]urea](/img/structure/B3823157.png)
![2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B3823160.png)
